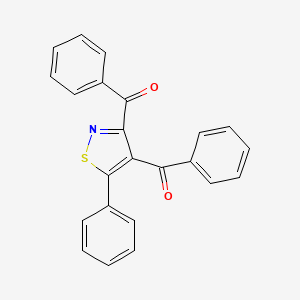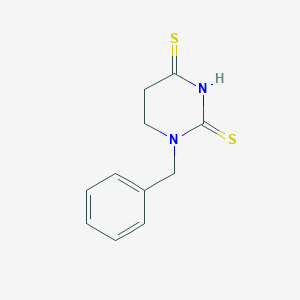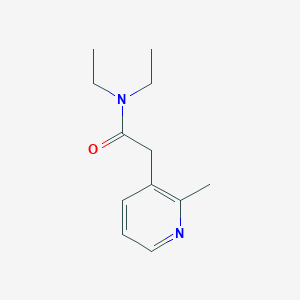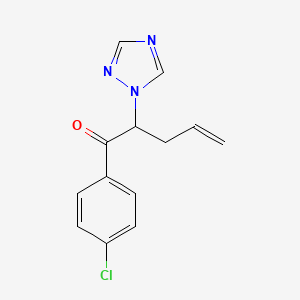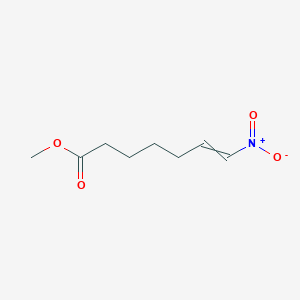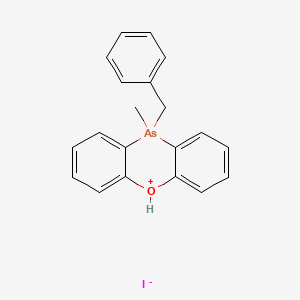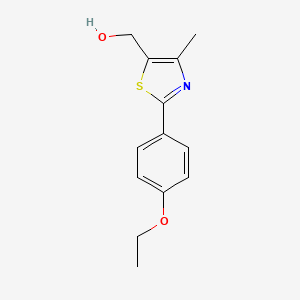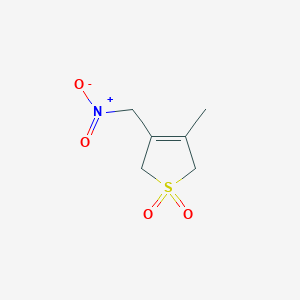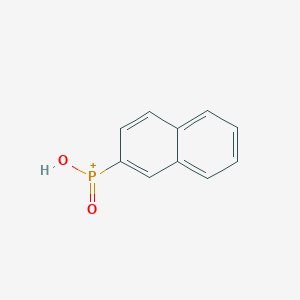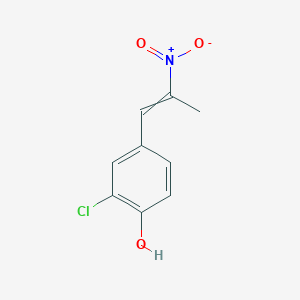![molecular formula C11H19NS2 B14593596 (Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile CAS No. 61223-58-3](/img/structure/B14593596.png)
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile is a chemical compound characterized by the presence of both methylsulfanyl and oct-5-en-4-ylsulfanyl groups attached to an acetonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile typically involves the reaction of oct-5-en-4-ylsulfanyl derivatives with methylsulfanyl acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of products depending on the nucleophile employed.
科学研究应用
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: It may serve as a probe or reagent in biochemical studies involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
作用机制
The mechanism by which (Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
相似化合物的比较
Similar Compounds
(Methylsulfanyl)acetonitrile: Lacks the oct-5-en-4-ylsulfanyl group, making it less complex.
(Oct-5-en-4-yl)sulfanylacetonitrile: Contains only the oct-5-en-4-ylsulfanyl group without the methylsulfanyl group.
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]methane: Similar structure but with a methane core instead of acetonitrile.
Uniqueness
(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile is unique due to the presence of both methylsulfanyl and oct-5-en-4-ylsulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
61223-58-3 |
|---|---|
分子式 |
C11H19NS2 |
分子量 |
229.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-2-oct-5-en-4-ylsulfanylacetonitrile |
InChI |
InChI=1S/C11H19NS2/c1-4-6-8-10(7-5-2)14-11(9-12)13-3/h6,8,10-11H,4-5,7H2,1-3H3 |
InChI 键 |
UFOWNESYFZSNDO-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C=CCC)SC(C#N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)

